Cas no 159768-89-5 (1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]-)
![1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]- structure](https://it.kuujia.com/scimg/cas/159768-89-5x500.png)
159768-89-5 structure
Nome del prodotto:1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]-
1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]-
- 1-Butanone, 1-(2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl)-
- 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]butan-1-one
- PHOMALONE
- CHEBI:182590
- 159768-89-5
- 1-(2,4-Dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl)butan-1-one
- AKOS040735667
- DTXSID10166722
- NS00097394
- Phomalone, >=95% (LC/MS-UV)
- DTXCID1089213
- 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]-1-butanone
- 1-Butanone, 1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]-
-
- MDL: MFCD27967521
- Inchi: InChI=1S/C13H18O5/c1-3-4-9(15)12-11(18-2)7-10(16)8(5-6-14)13(12)17/h7,14,16-17H,3-6H2,1-2H3
- Chiave InChI: PTBQWWHUOMDVFS-UHFFFAOYSA-N
- Sorrisi: OC1C(CCO)=C(O)C=C(OC)C=1C(=O)CCC
Proprietà calcolate
- Massa esatta: 254.11544
- Massa monoisotopica: 254.115
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 18
- Conta legami ruotabili: 6
- Complessità: 268
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 87Ų
Proprietà sperimentali
- Densità: 1.239
- Punto di ebollizione: 450°Cat760mmHg
- Punto di infiammabilità: 170.2°C
- Indice di rifrazione: 1.567
- PSA: 86.99
1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00512-1MG |
Phomalone |
159768-89-5 | 1mg |
¥4117.06 | 2023-09-13 |
1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]- Letteratura correlata
-
Li Yang,Qinglong Zhuang,Mei Wu,Hua Long,Chen Lin,Mei Lin,Fang Ke Org. Biomol. Chem. 2021 19 6417
-
Lu Wang,Yanbing Huang,Liping Zhang,Zhiwen Liu,Wei Liu,Huixin Xu,Qingbo Zhang,Haibo Zhang,Yan Yan,Zhiyong Liu,Tianyu Zhang,Wenjun Zhang,Changsheng Zhang Org. Biomol. Chem. 2021 19 6030
159768-89-5 (1-Butanone,1-[2,4-dihydroxy-3-(2-hydroxyethyl)-6-methoxyphenyl]-) Prodotti correlati
- 116384-24-8(Loureirin C)
- 119425-90-0(Loureirin B)
- 1780612-46-5(3-(bromomethyl)-2-methyl-2H-indazole)
- 220913-59-7(1,2-difluoro-3-isocyanobenzene)
- 1796589-44-0(4-Amino-3-chloro-6-(difluoromethyl)pyridine-2-carboxylic acid)
- 2649064-11-7(3-{1-(benzyloxy)carbonylazetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid)
- 65702-08-1(1-(6-Methyl-pyridin-2-yl)-propan-2-one)
- 607729-11-3(1H-Pyrazolo[4,3-d]pyrimidine, 5,7-dichloro-3-(1-methylethyl)-)
- 1806999-23-4(5-(Aminomethyl)-3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)
- 2228212-81-3(3-(2,6-difluoro-3-methylphenoxy)azetidine)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
